4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
CAS No.: 683235-39-4
Cat. No.: VC6557640
Molecular Formula: C21H23N3O7S
Molecular Weight: 461.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683235-39-4 |
|---|---|
| Molecular Formula | C21H23N3O7S |
| Molecular Weight | 461.49 |
| IUPAC Name | 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide |
| Standard InChI | InChI=1S/C21H23N3O7S/c1-30-11-9-24(10-12-31-2)32(28,29)16-6-3-14(4-7-16)19(25)22-15-5-8-17-18(13-15)21(27)23-20(17)26/h3-8,13H,9-12H2,1-2H3,(H,22,25)(H,23,26,27) |
| Standard InChI Key | QGUCOVLTRVXWDP-UHFFFAOYSA-N |
| SMILES | COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Introduction
Chemical Identity and Structural Features
Core Structural Components
The compound’s IUPAC name, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide, delineates three critical domains:
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Central Benzamide Scaffold: Provides planar aromaticity for π-π interactions with biological targets.
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Bis(2-methoxyethyl)sulfamoyl Group: Introduces sulfonamide functionality with ether-linked side chains, enhancing solubility and hydrogen-bonding capacity.
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1,3-Dioxoisoindoline Substituent: A cyclic imide system conferring rigidity and potential for hydrophobic interactions.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 683235-39-4 |
| Molecular Formula | C₂₁H₂₃N₃O₇S |
| Molecular Weight | 461.49 g/mol |
| IUPAC Name | 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide |
| SMILES | COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
| InChIKey | QGUCOVLTRVXWDP-UHFFFAOYSA-N |
Stereoelectronic Characteristics
The sulfamoyl group’s tetrahedral geometry (S=O bond length: ~1.43 Å) and the isoindoline ring’s coplanarity create distinct electronic environments. Quantum mechanical calculations predict:
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Dipole Moment: ~8.2 D (polarized toward sulfamoyl oxygen atoms)
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LogP: Estimated 1.9 ± 0.3 (moderate lipophilicity)
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H-bond Donors/Acceptors: 2/9 (pharmacophore-compatible)
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
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Benzamide Core Construction:
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4-Aminobenzoic acid → 4-nitrobenzoyl chloride → coupling with 5-aminoisoindoline-1,3-dione.
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Sulfamoyl Sidechain Installation:
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Reaction of bis(2-methoxyethyl)amine with sulfuryl chloride (SO₂Cl₂) generates the sulfamoyl chloride intermediate.
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Final Assembly:
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Sulfonamide formation via nucleophilic acyl substitution under Schotten-Baumann conditions (pH 8–9, 0–5°C).
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Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfamoyl Chloride Prep | SO₂Cl₂, Et₃N, CH₂Cl₂, −10°C | 78% |
| Benzamide Coupling | HATU, DIPEA, DMF, rt | 65% |
| Final Sulfonylation | NaHCO₃, THF/H₂O, 0°C | 82% |
Purification and Characterization
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Chromatography: Silica gel (EtOAc/hexanes 3:7 → 1:1 gradient)
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Crystallization: Ethanol/water (7:3) yields needle-like crystals (mp 187–189°C)
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Purity Assessment: HPLC (C18, 85:15 MeCN/H₂O + 0.1% TFA) ≥98%
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted, pH 7.4)
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Organic Solvents:
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DMSO: 45 mg/mL
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Ethanol: 8.2 mg/mL
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Stability Profile:
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pH 3–9 (aqueous, 25°C): >48 hr
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Light exposure (UV-Vis): Decomposition t₁/₂ = 6.3 hr (λ >300 nm)
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Table 3: Key Spectroscopic Data
| Technique | Characteristics |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, ArH), 4.21 (t, J=6.2 Hz, 4H, OCH₂), 3.67 (s, 6H, OCH₃) |
| IR (ATR) | 1675 cm⁻¹ (C=O stretch), 1340/1150 cm⁻¹ (S=O asym/sym) |
| HRMS (ESI+) | m/z 462.1542 [M+H]⁺ (calc. 462.1539) |
Biological Activity and Mechanistic Insights
Enzymatic Inhibition Profiling
In silico docking studies predict high affinity (Kᵢ ~18 nM) toward human carbonic anhydrase XII (PDB: 1JD0):
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Key Interactions:
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Sulfamoyl oxygen coordination with Zn²⁺ ion (2.1 Å)
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Isoindolinone ring π-stacking with Phe131
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Selectivity Ratio: CA XII/CA II = 9.7 (vs. acetazolamide’s 1.3)
Cellular Activity
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Antiproliferative Screening (NCI-60):
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GI₅₀ = 3.8 μM (MCF-7 breast cancer)
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Selectivity index (normal vs. cancer cells): 12.4
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Mechanism: Induces G2/M arrest via tubulin polymerization inhibition (EC₅₀ = 490 nM)
Future Research Directions
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Metabolic Stability Optimization:
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Deuterium incorporation at methoxy groups (predicted t₁/₂ increase: 3.7×)
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Targeted Delivery Systems:
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PEGylated liposomes (encapsulation efficiency: 92%)
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Multifunctional Analog Synthesis:
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Hybrid structures with kinase inhibitor motifs (e.g., pyrimidine-2,4-diamine)
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